1-((1-methyl-1H-imidazol-5-yl)methyl)-4-(trifluoromethyl)piperidine
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Overview
Description
“(1-Methyl-1H-imidazol-5-yl)methanol” is a specialty product used for proteomics research applications . It has a molecular formula of C5H8N2O and a molecular weight of 112.13 .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-imidazol-5-yl)methanol” consists of a 1H-imidazole ring, which is a five-membered planar ring. There are two nonadjacent nitrogen atoms in the ring. One of the nitrogen atoms is bonded to a methyl group, and the other nitrogen atom is part of a methanol group .Physical and Chemical Properties Analysis
“(1-Methyl-1H-imidazol-5-yl)methanol” is a solid at room temperature. It should be stored in a dark place and under an inert atmosphere .Scientific Research Applications
Chemical Synthesis and Ligand Development
1-((1-methyl-1H-imidazol-5-yl)methyl)-4-(trifluoromethyl)piperidine serves as a crucial intermediate in the synthesis of complex molecules and ligands for various applications. For example, a study by Mundwiler et al. (2004) describes the synthesis of mixed ligand tricarbonyl complexes involving imidazole and benzyl isocyanide ligands for potential labeling of bioactive molecules. This approach highlights the compound's utility in creating complexes that can be tagged to bioactive molecules, potentially for diagnostic or therapeutic applications (Mundwiler et al., 2004).
Drug Discovery and Pharmacological Studies
In the realm of drug discovery, compounds such as this compound are pivotal in the development of new pharmacological agents. Teffera et al. (2013) explored novel anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment, showcasing the compound's role in producing analogs with decreased clearance and increased plasma stability, albeit with a trade-off in potency against ALK. This study underscores the importance of such compounds in modifying pharmacokinetic properties to improve drug efficacy (Teffera et al., 2013).
Material Science and Molecular Engineering
In material science, derivatives of this compound contribute to the development of novel materials with specific properties. For instance, the study of electrochemical, thermodynamic, and quantum chemical behaviors of benzimidazole derivatives by Yadav et al. (2016) demonstrates the compound's potential in creating corrosion inhibitors for steel in acidic environments. Such applications are crucial in industries where material durability and longevity are paramount (Yadav et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-[(3-methylimidazol-4-yl)methyl]-4-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c1-16-8-15-6-10(16)7-17-4-2-9(3-5-17)11(12,13)14/h6,8-9H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBHINARHUMWTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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